molecular formula C15H28O2 B14172787 Propan-2-yl 3-butyloct-2-enoate CAS No. 922525-97-1

Propan-2-yl 3-butyloct-2-enoate

Cat. No.: B14172787
CAS No.: 922525-97-1
M. Wt: 240.38 g/mol
InChI Key: JASTUDGOFXNXBH-UHFFFAOYSA-N
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Description

Propan-2-yl 3-butyloct-2-enoate is an organic compound with the molecular formula C14H26O2. It is an ester formed from the reaction of propan-2-ol (isopropanol) and 3-butyloct-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 3-butyloct-2-enoate can be synthesized through esterification, where propan-2-ol reacts with 3-butyloct-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-butyloct-2-enoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Amides or different esters.

Scientific Research Applications

Propan-2-yl 3-butyloct-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

    Medicine: Research into drug delivery systems may utilize this ester due to its potential to form biocompatible and biodegradable materials.

    Industry: It is employed in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism by which propan-2-yl 3-butyloct-2-enoate exerts its effects involves the hydrolysis of the ester bond by esterases, leading to the formation of propan-2-ol and 3-butyloct-2-enoic acid. These products can then participate in various biochemical pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl acetate: Another ester with similar properties but a simpler structure.

    Butyl acetate: A commonly used ester in the industry with similar applications.

    Ethyl 3-butyloct-2-enoate: A closely related compound with ethyl instead of propan-2-yl as the esterifying alcohol.

Uniqueness

Propan-2-yl 3-butyloct-2-enoate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and unsaturation make it suitable for specialized applications in fragrance and flavor industries, as well as in research involving ester hydrolysis.

Properties

CAS No.

922525-97-1

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

propan-2-yl 3-butyloct-2-enoate

InChI

InChI=1S/C15H28O2/c1-5-7-9-11-14(10-8-6-2)12-15(16)17-13(3)4/h12-13H,5-11H2,1-4H3

InChI Key

JASTUDGOFXNXBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CC(=O)OC(C)C)CCCC

Origin of Product

United States

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